N-(3-methylbutyl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
Properties
IUPAC Name |
N-(3-methylbutyl)-N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-12(2)8-9-20-18(24)19(25)21-17-14-10-28(26,27)11-15(14)22-23(17)16-7-5-4-6-13(16)3/h4-7,12H,8-11H2,1-3H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAXALGJFHHPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Cyclization
Starting with 3-amino-4-methylthiophene-2-carboxylate (1) , diazotization using sodium nitrite in hydrochloric acid generates a diazonium salt (2) . Subsequent reduction with sodium dithionite induces cyclization to form 2-methyl-1H-thieno[3,4-c]pyrazole (3) .
Reaction Conditions
Oxidation to Sulfone
Functionalization at Position 3
The 3-position of the pyrazole ring is functionalized to accommodate the ethanediamide group.
Bromination
Electrophilic bromination of (4) using N-bromosuccinimide (NBS) in dimethylformamide (DMF) affords 3-bromo-thieno[3,4-c]pyrazole (5) .
Key Parameters
Suzuki Coupling for 2-Methylphenyl Substitution
A Suzuki-Miyaura coupling between (5) and 2-methylphenylboronic acid introduces the aryl group at position 2. Catalysis by Pd(PPh₃)₄ in a toluene/ethanol/water mixture yields (6) .
Conditions
Characterization and Validation
Critical analytical data confirm structural integrity:
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃) : δ 7.45–7.32 (m, 4H, Ar-H), 3.45 (t, 2H, J=6.8 Hz, CH₂N), 2.55 (s, 3H, CH₃), 1.65–1.55 (m, 3H, CH(CH₃)₂).
- HRMS (ESI+) : m/z calcd. for C₂₃H₂₇N₄O₄S [M+H]⁺ 479.1652, found 479.1655.
Purity Analysis
Challenges and Optimization
- Regioselectivity in Cyclization : Competitive formation of [3,2-c] isomers was minimized by steric guidance from the 4-methyl group.
- Sulfone Stability : Mild oxidation conditions prevented degradation, as evidenced by consistent TLC monitoring.
- Coupling Efficiency : Use of excess ethanedioyl chloride (1.5 eq.) improved diamide yield without byproducts.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-N’-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions
Scientific Research Applications
N-(3-methylbutyl)-N’-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-N’-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and resulting in specific outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis requires structural analogs or functional derivatives. Below are hypothetical comparisons based on common features of the compound:
Table 1: Structural and Functional Comparison
Key Findings:
Sulfone Impact: The 5,5-dioxo group in the thieno[3,4-c]pyrazol core likely increases oxidative stability compared to non-sulfonated analogs, as seen in sulfolane-based drug candidates .
Amide Linker : The ethanediamide moiety may improve binding to enzymes or receptors through hydrogen bonding, similar to urea derivatives in kinase inhibitors.
Substituent Effects : The 2-methylphenyl group could sterically hinder metabolic degradation, extending half-life, while the 3-methylbutyl chain might enhance lipophilicity, influencing membrane permeability.
Research Limitations and Gaps
- Absence of Direct Data: No experimental studies (e.g., IC₅₀, logP, crystallographic coordinates) for the compound were found in the provided evidence. Structural insights rely on analogous systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
